5-(2,3-dichlorophenyl)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}furan-2-carboxamide
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Overview
Description
3-[5-(2,3-Dichlorophenyl)furan-2-carbonyl]-1-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)thiourea is a complex organic compound that features a combination of furan, oxazole, pyridine, and thiourea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2,3-dichlorophenyl)furan-2-carbonyl]-1-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)thiourea typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, followed by their coupling and subsequent functionalization to introduce the thiourea group.
Preparation of Furan Intermediate: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a suitable acid catalyst.
Preparation of Oxazole Intermediate: The oxazole ring is often synthesized through the cyclization of α-haloketones with amides.
Coupling Reaction: The furan and oxazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of Thiourea Group: The final step involves the reaction of the coupled intermediate with thiourea under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiourea moieties.
Reduction: Reduction reactions can target the carbonyl group and the thiourea moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.
Biology and Medicine
In biological and medicinal research, 3-[5-(2,3-dichlorophenyl)furan-2-carbonyl]-1-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)thiourea is investigated for its potential as a therapeutic agent. Its structural complexity allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[5-(2,3-dichlorophenyl)furan-2-carbonyl]-1-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)thiourea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(3,4-Dichlorophenyl)furan-2-carbonyl]-1-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)thiourea
- 3-[5-(2,3-Dichlorophenyl)furan-2-carbonyl]-1-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)urea
Uniqueness
The uniqueness of 3-[5-(2,3-dichlorophenyl)furan-2-carbonyl]-1-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)thiourea lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H16Cl2N4O3S |
---|---|
Molecular Weight |
523.4 g/mol |
IUPAC Name |
5-(2,3-dichlorophenyl)-N-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H16Cl2N4O3S/c1-13-14(24-30-22-19(34-24)9-4-12-28-22)5-3-8-17(13)29-25(35)31-23(32)20-11-10-18(33-20)15-6-2-7-16(26)21(15)27/h2-12H,1H3,(H2,29,31,32,35) |
InChI Key |
QTEIYKCYXCKXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C4=NC5=C(O4)C=CC=N5 |
Origin of Product |
United States |
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